Methyl L-ornithine dihydrochloride

Beschreibung

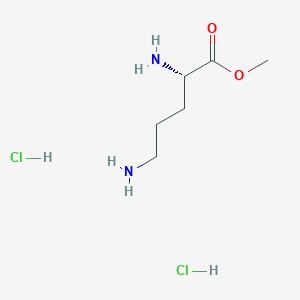

Methyl L-ornithine dihydrochloride (C₆H₁₄N₂O₂·2HCl) is a derivative of the non-proteinogenic amino acid L-ornithine, where the α-amino group is methylated, and the compound exists as a dihydrochloride salt. It is synthesized via the reaction of L-ornithine with thionyl chloride in methanol, yielding a hygroscopic, non-crystalline syrup that is highly reactive in peptide synthesis and macrocyclic compound preparation. Its dihydrochloride form enhances solubility in polar solvents, making it valuable in organic and biochemical applications.

Eigenschaften

IUPAC Name |

methyl (2S)-2,5-diaminopentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFZNVWAQDVFAK-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193212 | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40216-82-8 | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040216828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Methyl L-ornithine dihydrochloride (MOL) is a synthetic derivative of the amino acid L-ornithine, characterized by the addition of a methyl group to its nitrogen atom. This modification enhances its solubility and stability, making it a valuable compound in both biochemical research and potential therapeutic applications. The biological activity of MOL is primarily linked to its role in metabolic pathways, particularly in ammonia detoxification, nitric oxide synthesis, and its interactions with various enzymes.

MOL has the chemical formula and exists as a dihydrochloride salt. Its structural similarity to L-ornithine allows it to act as a substrate for various enzymes, including arginase and ornithine decarboxylase. The compound can be metabolized into L-citrulline, which is crucial for the urea cycle—the primary pathway for ammonia elimination in the body .

1. Ammonia Detoxification

MOL has been studied for its potential role in promoting ammonia detoxification. Elevated ammonia levels can lead to neurotoxicity and hepatic encephalopathy. Research indicates that MOL supplementation may enhance liver function and reduce blood ammonia levels, thus mitigating the toxic effects associated with hyperammonemia.

2. Nitric Oxide Synthesis

MOL promotes nitric oxide synthesis through its metabolism to L-arginine, which is vital for various physiological processes such as vasodilation and neurotransmission. This property suggests potential cardiovascular benefits, as nitric oxide is a key regulator of blood flow and pressure.

3. Cell Culture Applications

In cell culture studies, MOL has been utilized to enhance growth and productivity in various cell lines, including Chinese Hamster Ovary (CHO) cells. It supports the maintenance of cell viability and increases recombinant protein yields .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of MOL compared to other relevant compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl L-ornithine | Methylated form of L-ornithine | Enhances ammonia detoxification; promotes NO synthesis |

| L-Ornithine | Basic amino acid without methyl group | Directly involved in urea cycle; precursor to arginine |

| N-Methyl-L-arginine | Methylated form of arginine | Plays a role in nitric oxide synthesis |

| L-Citrulline | Product of ornithine metabolism | Precursor to arginine; involved in urea cycle |

MOL's specific methylation alters its reactivity and biological activity compared to these closely related compounds, providing distinct advantages for research and therapeutic applications.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below summarizes key differences between Methyl L-ornithine dihydrochloride and related ornithine/arginine derivatives:

Key Observations :

- Salt Form: this compound’s two HCl groups improve solubility compared to monohydrochloride derivatives (e.g., L-ornithine monohydrochloride).

- Steric Effects : DL-Ornithine hydrochloride (racemic mixture) exhibits reduced bioactivity compared to enantiomerically pure L-forms, limiting its use in targeted biochemical applications.

- Functional Groups: L-NIO contains an iminoethyl group at the N5 position, enhancing its specificity as a nitric oxide synthase inhibitor compared to unmodified ornithine derivatives.

- Ester vs. Free Acid: this compound’s methyl ester group increases its reactivity in condensation reactions, unlike L-ornithine monohydrochloride, which is typically used as a free amino acid.

Physicochemical Properties

Notes:

Vorbereitungsmethoden

Direct Esterification of L-Ornithine

The most straightforward route involves the esterification of L-ornithine with methanol in the presence of hydrochloric acid. This one-pot method avoids intermediate isolation, enhancing yield and scalability:

Procedure :

-

Reaction Setup : L-Ornithine (1 equiv) is suspended in anhydrous methanol.

-

Acid Catalysis : Dry HCl gas is bubbled through the mixture at 0–5°C to protonate the α-amine and carboxylate groups.

-

Esterification : The reaction is refluxed at 65°C for 12–24 hours, during which the carboxyl group undergoes Fischer esterification.

-

Salt Formation : Excess HCl ensures dihydrochloride salt precipitation upon cooling.

Key Parameters :

Protection/Deprotection Strategy

For higher purity, a stepwise approach using protective groups is employed (Figure 1):

Steps :

-

α-Amine Protection : Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

-

Esterification : The carboxyl group is methylated via thionyl chloride-mediated activation, followed by methanol quenching.

-

Deprotection : Boc removal using trifluoroacetic acid (TFA) liberates the α-amine.

-

Hydrochloride Formation : Treatment with HCl gas in ethyl acetate yields the dihydrochloride salt.

Advantages :

-

Minimizes side reactions (e.g., over-alkylation).

Challenges :

Reaction Optimization and Critical Parameters

Solvent Selection

Temperature and pH Control

Catalytic Considerations

-

Thionyl Chloride : Enhances carboxyl activation but requires careful handling due to toxicity.

-

Platinum Oxide : Used in alternative hydrogenation routes for intermediate reduction (e.g., nitrile to amine).

Industrial-Scale Production and Process Intensification

Continuous Flow Synthesis

Recent patents describe transitioning from batch to continuous processing to improve efficiency:

Waste Reduction Strategies

-

Solvent Recovery : Methanol and ethyl acetate are distilled and reused, lowering production costs.

-

Byproduct Utilization : Ammonium chloride byproducts are repurposed as fertilizer precursors.

Analytical Characterization and Quality Control

Spectroscopic Methods

Q & A

What are the key challenges in synthesizing methyl L-ornithine dihydrochloride, and how can researchers optimize reaction conditions to minimize byproducts?

Basic Research Focus

The synthesis of this compound often involves esterification and salt formation steps. For example, L-ornithine methyl ester dihydrochloride derivatives are synthesized by reacting L-ornithine with methanol and HCl under controlled conditions. A common challenge is the formation of unexpected byproducts due to competing reactions, such as cyclization or incomplete esterification. For instance, attempts to synthesize macrocyclic peptidocalixarenes using L-ornithine methyl ester dihydrochloride resulted in unexpected tricyclic compounds instead of the desired bicyclic product .

Methodological Recommendation :

- Use triethylamine as a base to neutralize HCl during esterification, improving reaction efficiency.

- Monitor reaction progress via TLC or HPLC to detect early-stage byproducts.

- Optimize stoichiometric ratios (e.g., 2 equivalents of HCl for salt stabilization) and solvent polarity (e.g., methanol) to favor the target product .

How can researchers ensure the purity and stability of this compound during storage and experimental use?

Basic Research Focus

this compound is hygroscopic and prone to degradation under light or ambient humidity. Evidence indicates that improper storage can lead to clumping, reduced solubility, and altered pH, affecting downstream applications like cell culture or enzymatic assays .

Methodological Recommendation :

- Store lyophilized powder under nitrogen at -20°C, protected from light, to prevent oxidation and moisture absorption .

- Prepare fresh solutions in ultrapure water (50 mg/mL with sonication and warming) and filter-sterilize for cell culture use .

- Validate purity via ion chromatography (for chloride content: 20.6–21.3%) and HPLC (for related substances <0.2%) before critical experiments .

What analytical techniques are most effective for characterizing this compound and distinguishing it from structurally similar compounds?

Advanced Research Focus

Differentiation from analogs like L-ornithine monohydrochloride or D-ornithine derivatives requires precise analytical methods. Key parameters include optical rotation ([α]20D = +23.0–+24.5° for L-ornithine HCl), chloride content, and isotopic labeling patterns .

Methodological Recommendation :

- Use polarimetry to confirm enantiomeric purity ([α]20D range) and rule out D-isomer contamination .

- Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect isotopic labels (e.g., 13C5,15N2) in metabolic tracing studies .

- Combine elemental analysis (Cl%: 20.6–21.3%) with ion-selective electrode measurements for salt validation .

How can researchers resolve contradictions in reported bioactivity data for this compound in polyamine biosynthesis studies?

Advanced Research Focus

Discrepancies in bioactivity often arise from variations in cell culture conditions or impurity profiles. For example, endotoxin levels (<6.0 EU/g) significantly impact cell viability in polyamine biosynthesis assays .

Methodological Recommendation :

- Use endotoxin-certified grades of this compound for cell-based studies .

- Standardize media supplementation protocols (e.g., 0.5–2 mM concentrations) and validate results with isotopic tracers (e.g., L-ornithine-13C5,15N2 HCl) to track metabolic flux .

- Perform dose-response curves to account for batch-to-batch variability in salt hydration states .

What strategies are recommended for troubleshooting failed peptide coupling reactions involving this compound?

Advanced Research Focus

Peptide synthesis failures may stem from steric hindrance or protonation of the δ-amino group in L-ornithine derivatives. For example, coupling L-ornithine methyl ester dihydrochloride with 2,6-pyridinedicarbonyl dichloride failed due to unexpected cyclization, yielding a tricyclic compound instead of the intended product .

Methodological Recommendation :

- Protect δ-amino groups with Boc or Fmoc groups before coupling .

- Use milder coupling agents (e.g., HATU instead of DCC) and lower reaction temperatures to minimize side reactions.

- Characterize byproducts via X-ray crystallography or high-resolution MS to redesign synthetic pathways .

How should researchers design experiments to study the role of this compound in nitric oxide (NO) pathway modulation?

Advanced Research Focus

Methyl L-ornithine derivatives are competitive inhibitors of nitric oxide synthase (NOS). However, conflicting data on inhibition efficacy may arise from differences in assay pH or salt form solubility .

Methodological Recommendation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.